molecular formula C6H7BrO B1268619 3-(2-Bromoethyl)furan CAS No. 98126-46-6

3-(2-Bromoethyl)furan

Cat. No.: B1268619
CAS No.: 98126-46-6
M. Wt: 175.02 g/mol
InChI Key: ORNSEMITWVIZSU-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)furan is an organic compound with the chemical formula C6H7BrO. It is a halogenated furan derivative, characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a furan ring. This compound is known for its unique chemical and biological properties, making it a valuable substance in various scientific and industrial applications.

Mechanism of Action

Target of Action

3-(2-Bromoethyl)furan, also known as BEF, is a halogenated furan derivative with unique chemical and biological characteristics. It’s worth noting that furan derivatives have been recognized for their broad range of biological activities, including antibacterial, antifungal, and antiviral effects .

Mode of Action

. The bromomethyl group in this compound could potentially undergo various reactions, contributing to its biological activity.

Biochemical Pathways

For instance, some furan derivatives have been associated with antibacterial activity, suggesting they may interact with biochemical pathways related to bacterial growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Bromoethyl)furan can be synthesized through several methods. One common approach involves the bromination of 2-ethylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The ethyl group can be reduced to form different alkyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted furans with various functional groups.
  • Oxidized furan derivatives.
  • Reduced alkyl derivatives .

Scientific Research Applications

3-(2-Bromoethyl)furan has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

    2-(Bromomethyl)furan: Another brominated furan derivative with similar reactivity but different substitution patterns.

    2-Bromo-5-methylfuran: A compound with a bromine atom and a methyl group attached to the furan ring.

    2-Bromo-3-methylfuran: A furan derivative with bromine and methyl groups at different positions on the ring.

Uniqueness: 3-(2-Bromoethyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2-bromoethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNSEMITWVIZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348976
Record name 3-(2-bromoethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98126-46-6
Record name 3-(2-bromoethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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